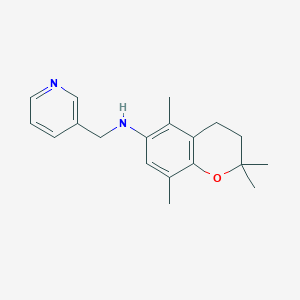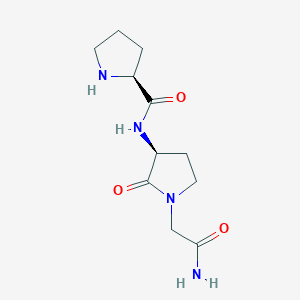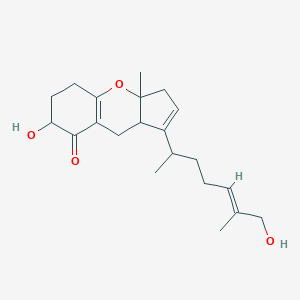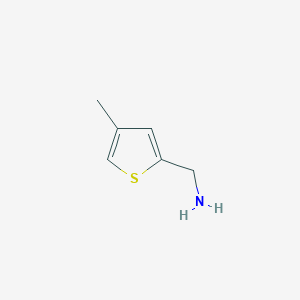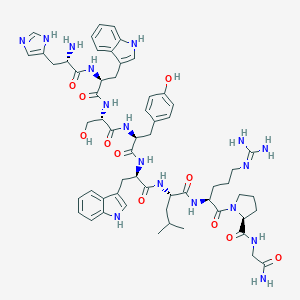
(R)-(+)-1,2-环氧十二烷
描述
(R)-(+)-1,2-Epoxydodecane, also known as chiral epoxydodecane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which makes it an ideal candidate for use in asymmetric synthesis.
科学研究应用
太阳能和氢气生产:一项研究描述了在太阳能储存和氢气生产中使用(R)-(+)-1,2-环氧十二烷的过程。该过程涉及在酸性水溶液中进行546纳米辐照(Mann et al., 1977)。
合成两性糖苷醚的羟基烷基醚:它用于选择性合成这些化合物,在DMSO-水混合物中使用可回收的固体催化剂实现高收率。这种应用在有机合成领域中具有重要意义(Villandier et al., 2006)。
表面活性剂蔗糖羟基烷基醚合成:研究表明,乳化可以影响这些醚类化合物的合成中的反应速率、收率和产物分布,其中(R)-(+)-1,2-环氧十二烷发挥着关键作用(Gagnaire et al., 2000)。
生物医学研究:一种受受体引导设计策略利用化学修饰的寡核苷酸文库选择clickmers,其中涉及(R)-(+)-1,2-环氧十二烷(Rosenthal et al., 2019)。
不对称合成:它作为不对称催化合成R-芳氧基醇的关键合成中间体,在制药化合物中具有重要作用(Ready & Jacobsen, 1999)。
薄层色谱(TLC):其对映异构体用于TLC进行亚氨基酸的对映体分离(Martens & Lübben, 1990)。
微生物学中的生物转化:它参与了通过Nocardioides属的特定菌株生产对映纯环氧化物,例如在制药合成中(Owens et al., 2009)。
防腐蚀应用:用于环氧涂层以增强防腐蚀性能和对钢表面的附着力(Motamedi et al., 2019)。
聚合物的疏水修饰:用于修饰右旋糖,导致具有显著取代度的聚合物(Covis et al., 2013)。
表面活性剂合成:该化合物显示出作为一种具有独特物理性质的新型表面活性剂的潜力(Renouf et al., 1998)。
有机反应中的催化:用于催化反应,如环氧化物的乙酰化,在不激活的情况下实现高收率(Fogassy et al., 2009)。
修改淀粉醚的合成:应用于2-羟基十二烷基淀粉醚的合成,突出了在此类反应中纯化过程的重要性(Gilet et al., 2018)。
聚合物基体应用:其与磷酸锆的反应显示出作为聚合物基体填料候选物的潜力(Casciola et al., 2010)。
亲脂性寡核苷酸合成:参与了用于亲脂性寡核苷酸的新型磷酰胺酸酯构建块的合成(Köstler & Rosemeyer, 2009)。
蔗糖醚化:研究其在蔗糖的催化醚化中的作用,探索均相和非均相催化剂(Pierre et al., 2004)。
代谢工程:在代谢和生物过程工程中被应用于改善大肠杆菌中1,2-丙二醇途径的生产(Altaras & Cameron, 1999)。
转化流行病学:在流行病学领域发挥作用,特别是在将科学发现转化为公共卫生影响方面(Khoury et al., 2010)。
失活研究:涉及对二醇脱氢酶自杀失活的研究,有助于理解特定生化过程(Schwartz et al., 2003)。
属性
IUPAC Name |
(2R)-2-decyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGABYXKKCLIRW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453799 | |
| Record name | (R)-(+)-1,2-Epoxydodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxydodecane | |
CAS RN |
109856-85-1 | |
| Record name | (R)-(+)-1,2-Epoxydodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1,2-Epoxydodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

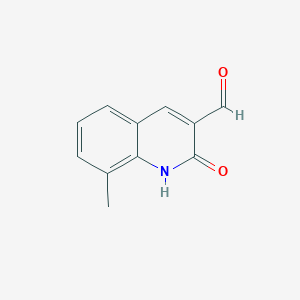
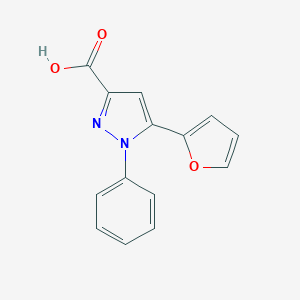

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
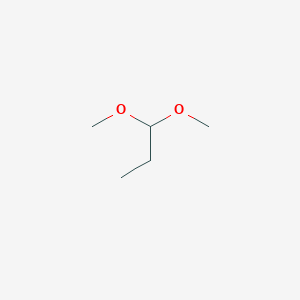

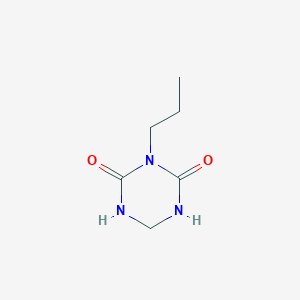
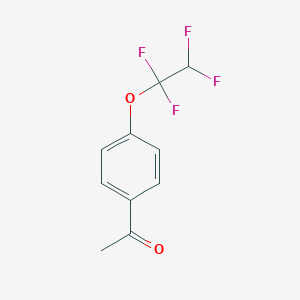
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
